molecular formula C23H29NO6S B3817068 ethyl 3-benzyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxylate

ethyl 3-benzyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxylate

Cat. No. B3817068
M. Wt: 447.5 g/mol
InChI Key: AONYOLXNGZFVRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-benzyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxylate is a chemical compound that has been extensively studied in the field of medicinal chemistry. The compound is commonly known as TAK-659 and is a potent inhibitor of the protein kinase BTK.

Mechanism of Action

TAK-659 is a potent inhibitor of the protein kinase BTK, which plays a crucial role in the development and function of B-cells. By inhibiting BTK, TAK-659 can prevent the activation and proliferation of B-cells, which are involved in various diseases such as lymphoma, leukemia, and autoimmune disorders.
Biochemical and Physiological Effects
TAK-659 has been shown to have potent antitumor activity in preclinical studies, particularly in B-cell malignancies. The compound can induce apoptosis and inhibit the growth and survival of cancer cells. TAK-659 also has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the major advantages of TAK-659 is its high potency and selectivity for BTK inhibition. The compound has also shown good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. However, one of the limitations of TAK-659 is its potential toxicity, particularly in the liver and kidneys.

Future Directions

There are several future directions for the research and development of TAK-659. One potential direction is the combination of TAK-659 with other targeted therapies for the treatment of B-cell malignancies. Another direction is the investigation of TAK-659 in other diseases such as autoimmune disorders and inflammatory diseases. Furthermore, the development of more potent and selective BTK inhibitors based on the structure of TAK-659 is also an area of interest.
Conclusion
In conclusion, TAK-659 is a promising compound with potential therapeutic applications in various diseases. The compound has shown potent antitumor and anti-inflammatory effects in preclinical studies and is currently undergoing clinical trials. The development of more potent and selective BTK inhibitors based on the structure of TAK-659 is an area of interest for future research.

Scientific Research Applications

TAK-659 has been extensively studied for its potential therapeutic applications in various diseases such as B-cell malignancies, autoimmune disorders, and inflammatory diseases. The compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

properties

IUPAC Name

ethyl 3-benzyl-1-(3,4-dimethoxyphenyl)sulfonylpiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO6S/c1-4-30-22(25)23(16-18-9-6-5-7-10-18)13-8-14-24(17-23)31(26,27)19-11-12-20(28-2)21(15-19)29-3/h5-7,9-12,15H,4,8,13-14,16-17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONYOLXNGZFVRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 3-benzyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxylate
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ethyl 3-benzyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxylate
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ethyl 3-benzyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxylate
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ethyl 3-benzyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxylate
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ethyl 3-benzyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxylate
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ethyl 3-benzyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxylate

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